

cross-reactivity of 5-FAM-Woodtide with other protein kinase families

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-FAM-Woodtide

Cat. No.: B12389712

[Get Quote](#)

5-FAM-Woodtide: A Comparative Guide for Protein Kinase Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **5-FAM-Woodtide**, a fluorescently labeled peptide substrate, and its application in protein kinase research. We will delve into its known selectivity, compare it with alternative substrates, and provide detailed experimental protocols for its use.

Introduction to 5-FAM-Woodtide

5-FAM-Woodtide is a synthetic peptide labeled with 5-carboxyfluorescein (5-FAM), a commonly used fluorescent dye. Its sequence is derived from the Forkhead transcription factor FKHR.^{[1][2][3]} This peptide is primarily utilized as a substrate for the in-vitro analysis of the DYRK (Dual-specificity tyrosine-regulated kinase) family of protein kinases.^{[1][2][3]} The N-terminal 5-FAM label allows for the sensitive detection of phosphorylation events, typically through changes in the fluorescence properties of the peptide upon phosphorylation.^[4]

Selectivity and Cross-Reactivity of 5-FAM-Woodtide

Primary Target: DYRK Kinase Family

Experimental evidence strongly indicates that **5-FAM-Woodtide** is a substrate for the DYRK family of kinases.[1][2][3] The DYRK family are unique serine/threonine kinases that require autophosphorylation on a tyrosine residue in their activation loop for their catalytic activity.[5][6] This family, which includes members like DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, plays crucial roles in various cellular processes, including cell cycle regulation, differentiation, and signal transduction.[5][7][8]

Cross-Reactivity Data

Currently, there is a lack of publicly available quantitative data from broad-spectrum kinase selectivity panels for **5-FAM-Woodtide**. Therefore, its cross-reactivity with other protein kinase families has not been extensively documented in the public domain. While it is designed based on a phosphorylation site targeted by DYRKs, the possibility of it being phosphorylated by other kinases, particularly those within the same CMGC group (which includes CDKs and MAPKs), cannot be entirely ruled out without specific experimental evidence.[5]

The substrate specificity of different DYRK family members themselves shows some variation. For instance, DYRK2 and DYRK3 can phosphorylate histone H2B, while DYRK1A cannot.[9] All three kinases show a preference for an arginine residue at the -3 position relative to the phosphorylation site.[10]

Given the critical importance of kinase inhibitor and substrate selectivity in research and drug development, it is highly recommended that users of **5-FAM-Woodtide** perform their own selectivity profiling against a panel of representative kinases to fully characterize its behavior in their specific experimental context.[11][12][13][14]

Comparison with Alternative Fluorescent Kinase Substrates

Several other fluorescently labeled peptides are available for assaying various protein kinase families. The choice of substrate depends on the specific kinase of interest and the assay format.

Substrate Name	Primary Target Kinase Family	Reporter Group	Key Features
5-FAM-Woodtide	DYRK	5-FAM	Based on a natural phosphorylation site in FKHR.[1][2][3]
5-FAM-Dyrktide	DYRK1A	5-FAM	An optimized substrate sequence for DYRK1A.[15][16]
5-FAM-Kemptide	PKA (Protein Kinase A)	5-FAM	A well-characterized, synthetic substrate for PKA.
Sox-based peptides	Various (customizable sequence)	Sox fluorophore	Phosphorylation leads to a chelation-enhanced fluorescence signal. [17]

Experimental Protocols

General Protocol for a Fluorescent Peptide-Based Kinase Assay

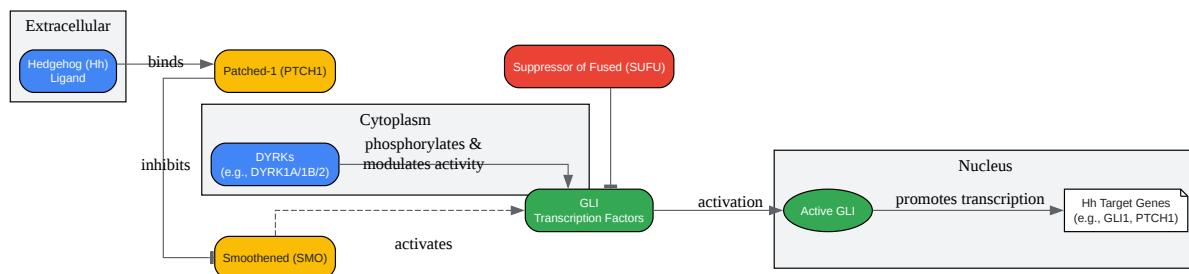
This protocol provides a general framework for measuring the activity of a protein kinase using a fluorescent peptide substrate like **5-FAM-Woodtide**.[4][17] The specific concentrations of enzyme, substrate, and ATP, as well as incubation times, should be optimized for each specific kinase and experimental setup.

Materials:

- Purified protein kinase
- **5-FAM-Woodtide** (or other fluorescent peptide substrate)
- Adenosine 5'-triphosphate (ATP)

- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Bovine Serum Albumin (BSA)
- Microplate reader with appropriate fluorescence excitation and emission filters (for 5-FAM: ~494 nm excitation, ~521 nm emission)
- 384-well, low-volume, black microplates

Procedure:

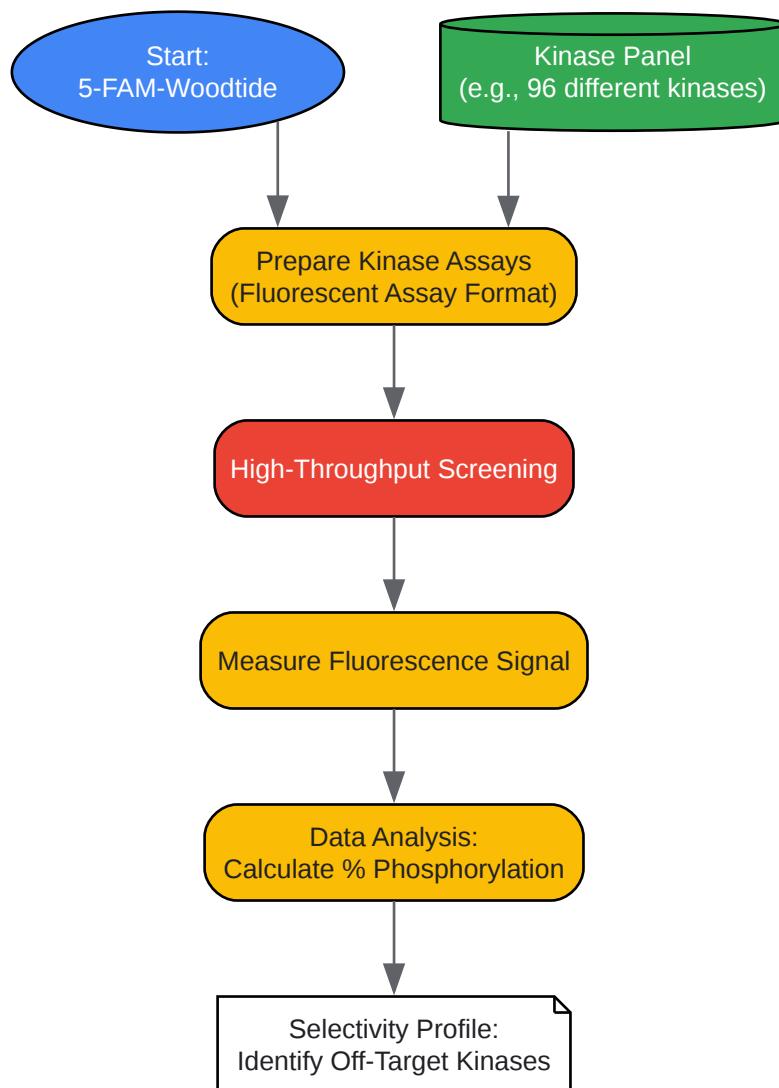

- Prepare Reagents:
 - Prepare a 2X kinase solution in kinase assay buffer.
 - Prepare a 2X substrate/ATP solution containing **5-FAM-Woodtide** and ATP in kinase assay buffer. The final concentration of ATP should ideally be at or near the K_m for the specific kinase.
- Assay Setup:
 - Add 10 µL of the 2X kinase solution to the wells of the microplate.
 - Include control wells containing 10 µL of kinase assay buffer without the kinase (no-enzyme control).
- Initiate the Reaction:
 - To start the reaction, add 10 µL of the 2X substrate/ATP solution to all wells.
 - The final reaction volume will be 20 µL.
- Incubation:
 - Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time. The incubation time should be within the linear range of the reaction.

- Measurement:
 - Measure the fluorescence intensity in the microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
- Data Analysis:
 - Subtract the average fluorescence of the no-enzyme control wells from the fluorescence values of the kinase-containing wells.
 - Plot the background-subtracted fluorescence against time or enzyme concentration.

Visualizations

DYRK Kinase Signaling Pathway

The DYRK family of kinases is involved in multiple signaling pathways. One well-documented role is in the regulation of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and can be aberrantly activated in cancer.[18]



[Click to download full resolution via product page](#)

DYRKs modulate the Hedgehog signaling pathway by phosphorylating GLI transcription factors.

Experimental Workflow for Kinase Selectivity Profiling

A typical workflow to assess the selectivity of a kinase substrate or inhibitor involves screening against a panel of kinases.

[Click to download full resolution via product page](#)

Workflow for determining the selectivity profile of a kinase substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cpcscientific.com [cpcscientific.com]
- 2. 5-Fam-Woodtide Kinases Phosphatases Peptides CAS 1566528-51-5 Catalog Number KS111003 [ks-vpeptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging role of DYRK family protein kinases as regulators of protein stability in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sequence characteristics, subcellular localization, and substrate specificity of DYRK-related kinases, a novel family of dual specificity protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differing substrate specificities of members of the DYRK family of arginine-directed protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cpcscientific.com [cpcscientific.com]
- 17. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cross-reactivity of 5-FAM-Woodtide with other protein kinase families]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12389712#cross-reactivity-of-5-fam-woodtide-with-other-protein-kinase-families>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com